molecular formula C16H13BrN2O2S B1679896 Pyrabactin CAS No. 419538-69-5

Pyrabactin

Cat. No.: B1679896
CAS No.: 419538-69-5
M. Wt: 377.3 g/mol
InChI Key: GJSDYQXOSHKOGX-UHFFFAOYSA-N
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Mechanism of Action

Pyrabactin, also known as L9PM5Q6DDW or 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a synthetic sulfonamide that mimics the naturally produced stress hormone in plants, abscisic acid (ABA) .

Target of Action

This compound primarily targets the PYR1/PYL/RCAR family of proteins, which are identified as ABA receptors . These receptors are crucial for the regulation of root ABA sensitivity .

Mode of Action

Unlike ABA, this compound activates only a few of the 14 ABA receptors in the plant needed for effective drought tolerance . It interacts in vivo with at least five PP2Cs, namely HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 .

Biochemical Pathways

This compound activates the ABA pathway in a manner very similar to ABA . The increase of ABA levels in the plant cell leads to PYR/PYL receptor-mediated inhibition of PP2C activity, which results in the activation of the three SnRK2s and ultimately of the ABA signaling pathway .

Result of Action

This compound inhibits seed germination and hypocotyl growth and stimulates gene expression in a very similar way to ABA . It causes marked stomatal closure in a pattern similar to ABA . In addition, this compound elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Its role as an ABA mimic may make this compound an important tool for protecting crops against drought and cold weather . It is also suggested that this compound can be used as an antitranspirant or as a priming agent for improving the drought tolerance of crop plants .

Biochemical Analysis

Biochemical Properties

Pyrabactin interacts with the PYR/PYL family of ABA receptors in plants . It has been shown to interact with several protein phosphatase 2C (PP2C) members in rice, including HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 . These interactions are crucial for the ABA-sensing signaling in rice .

Cellular Effects

This compound has been shown to cause marked stomatal closure in a pattern similar to ABA . It also elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells . This indicates that this compound can modulate cellular functions and processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PYR/PYL family of ABA receptors. Upon binding, these receptors subsequently interact with the clade A of protein phosphatase type 2Cs (PP2Cs). In the absence of ABA, PYL protein cannot bind to PP2C, thus preventing the activation of SUCROSE NONFERMENTING 1 (Snf1) - related protein kinase 2s (SnRK2). Upon binding ABA, PYL can interact with PP2C and inhibits PP2C from dephosphorylating SnRK2 .

Temporal Effects in Laboratory Settings

The effects of this compound on stomatal closure and secondary messengers were studied in guard cells of Pisum sativum abaxial epidermis . The effects of this compound-induced changes were reversed by pharmacological compounds that modulate ROS, NO, or cytoplasmic pH levels, quite similar to ABA effects .

Metabolic Pathways

This compound is involved in the ABA signaling pathway. It interacts with the PYR/PYL family of ABA receptors and affects the activity of PP2Cs .

Subcellular Localization

This compound is known to interact with the PYR/PYL family of ABA receptors, which are soluble proteins located in the cytoplasm

Properties

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSDYQXOSHKOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360553
Record name 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419538-69-5
Record name 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419538-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrabactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 419538-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRABACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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